4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
Description
Properties
IUPAC Name |
4-[2-(1H-benzimidazol-2-yl)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-6,8-9H,7,10,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQCBLDRUKMAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine involves its interaction with various molecular targets and pathways. The benzimidazole moiety can bind to proteins and enzymes, affecting their function. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
- CAS : 2963-77-1
- Molecular Formula : C₁₃H₁₁N₃
- Molecular Weight : 209.25 g/mol
- Synonyms: 4-(1H-Benzimidazol-2-yl)aniline; Benzenamine, 4-(1H-benzimidazol-2-yl) .
Structural Features: The compound consists of a benzimidazole core (a fused bicyclic aromatic system with two nitrogen atoms) connected via an ethyl (-CH₂-CH₂-) linker to a para-substituted phenylamine group.
Physicochemical Properties :
- Melting Point : 250°C
- Density : 1.286 g/cm³
- Boiling Point : 466.3°C (predicted)
- Purity : 95% (commercial grade) .
Comparison with Structurally Similar Compounds
Functional Group Variations
Structural and Functional Insights
Benzimidazole vs. Impact on Bioactivity: Benzimidazoles are known for stronger DNA intercalation and enzyme inhibition, whereas imidazole derivatives may exhibit faster metabolic clearance .
Linker Effects :
- The ethyl linker in this compound introduces flexibility compared to compounds with direct benzimidazole-phenyl bonds (e.g., 4-(1H-Benzimidazol-2-yl)aniline). This could modulate binding affinity in biological targets .
Substituent Influence: Amide Derivatives (Compounds 4, 7a): The addition of chloroacetamide or piperidine-propionamide groups () enhances hydrogen-bonding capacity and solubility but reduces membrane permeability due to increased polarity. Yields for these derivatives range from 52% to 74%, indicating variability in reaction efficiency . Trifluoromethyl Derivatives (): Fluorinated analogs exhibit higher metabolic stability and lipophilicity, making them more suitable for in vivo applications compared to the non-fluorinated target compound .
Commercial Viability :
- The target compound is priced at €74.00/gram (95% purity), while analogs like 4-(2-Methylimidazol-1-yl)phenylamine are structurally simpler and likely cheaper, though exact pricing is unavailable .
Biological Activity
4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, a compound featuring a benzimidazole moiety, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications based on current research findings.
1. Chemical Structure and Properties
The compound consists of a benzimidazole ring fused with an ethyl and phenylamine substituent. This unique structure allows it to interact with various biological targets, including enzymes and receptors.
Research indicates that this compound exhibits significant biochemical activity:
- Enzyme Interaction : The compound has been shown to inhibit trypsin-1, a serine protease involved in various physiological processes, by binding to its active site, thereby preventing substrate cleavage .
- Cellular Metabolism : It modulates cellular metabolism and signaling pathways, impacting processes such as cell proliferation and apoptosis in cancer cell lines .
3.1 Anticancer Activity
The compound demonstrates notable anticancer properties across several human cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Inhibits proliferation |
| MDA-MB-231 (Breast) | 4.5 | Induces apoptosis |
| PC3 (Prostate) | 6.0 | Reduces cell viability |
These results suggest that the compound could serve as a potential therapeutic agent in cancer treatment .
3.2 Antimicrobial Activity
In addition to its anticancer effects, preliminary studies indicate antimicrobial properties against various pathogens, although specific data on effectiveness is still emerging .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : By binding to the active sites of target enzymes like trypsin, it inhibits their activity, which is crucial for various metabolic pathways .
- Signal Transduction Modulation : The compound influences key signaling pathways involved in cell survival and death, particularly in cancer cells .
5. Case Studies and Research Findings
Several studies have explored the biological activity of benzimidazole derivatives similar to this compound:
- A study demonstrated that modifications of the benzimidazole core could enhance anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
- Another investigation highlighted the compound's potential as an anti-inflammatory agent by inhibiting key inflammatory mediators .
6. Conclusion and Future Directions
The biological activity of this compound shows promise in anticancer and antimicrobial applications. Ongoing research is essential to fully elucidate its mechanisms and optimize its efficacy through structural modifications.
Future studies should focus on:
- Detailed pharmacokinetic profiles to assess absorption, distribution, metabolism, and excretion.
- In vivo studies to evaluate therapeutic efficacy and safety.
- Exploration of combinatorial therapies utilizing this compound alongside existing treatments.
Q & A
Q. What are the established synthetic routes for 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, and how can purity be optimized?
The compound can be synthesized via cyclization of o-phenylenediamine derivatives using CO₂ and H₂ under green conditions . For higher purity, recrystallization with methanol is recommended after reaction completion, as demonstrated in the synthesis of analogous benzimidazole derivatives . Gas chromatography (GC) and NMR spectroscopy (e.g., Figure S45 and S73 ) are critical for verifying purity. Catalyst optimization, such as using iridium/graphene nanostructured catalysts for N-alkylation steps, improves yield and reduces byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons (δ 7.0–8.5 ppm) and ethyl/phenylamine groups (δ 2.5–4.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 264.1234 ).
- Infrared (IR) : Identify NH stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1450–1600 cm⁻¹) .
Q. How can researchers design initial biological assays for this compound?
Focus on heparanase inhibition, a known target for benzimidazole derivatives. Use enzymatic assays with recombinant heparanase and measure IC₅₀ values (e.g., 0.29 µM for a related urea derivative ). Pair in vitro data with molecular docking studies to predict binding interactions (e.g., with heparanase’s active site ).
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement ) provides precise bond lengths and angles. For example, the crystal structure of 4-(1H-benzoimidazol-2-yl)phenol revealed hydrogen bonding (O–H⋯N, N–H⋯O) and π-π stacking, critical for supramolecular assembly . Quantum chemistry calculations (DFT) can validate experimental data and predict electronic properties .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-Response Curves : Ensure consistent IC₅₀ measurements using standardized enzyme sources (e.g., human platelet heparanase ).
- Metabolic Stability : Evaluate plasma stability (e.g., murine models showed low plasma concentrations for similar compounds ).
- Structural Analogues : Compare substituent effects (e.g., urea vs. acetamide derivatives ) to identify pharmacophores.
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent Variation : Introduce electron-withdrawing groups (e.g., Br, CF₃) to the phenylamine moiety to enhance heparanase affinity .
- Linker Optimization : Replace the ethyl spacer with methylene or amide groups to assess flexibility and binding .
- In Silico Screening : Use docking simulations (e.g., AutoDock Vina) to prioritize derivatives with predicted low binding energies .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Green Chemistry : Replace traditional solvents with ionic liquids or water in cyclization steps .
- Catalyst Recycling : Employ heterogeneous catalysts (e.g., iridium/graphene) to improve turnover and reduce costs .
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline GC or FTIR to optimize conditions .
Methodological Notes
- Contradictory Data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
- Biological Replicates : Use ≥3 independent experiments for IC₅₀ determinations to account for variability .
- Crystallization : Optimize solvent mixtures (e.g., methanol/water) and slow evaporation to grow diffraction-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
